1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE
Description
1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE is a synthetic organic compound characterized by the presence of fluorine atoms and a piperazine ring
Properties
IUPAC Name |
1-[4-[4-(2,3-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(25)13-5-6-17(16(21)11-13)23-7-9-24(10-8-23)19(26)14-3-2-4-15(20)18(14)22/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKYOAHQKGSIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}ETHAN-1-ONE can be compared with other similar compounds, such as:
1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE: This compound shares a similar piperazine ring structure but differs in the presence of chlorine atoms instead of fluorine.
1,4-Difluorobenzene: This compound contains fluorine atoms but lacks the piperazine ring structure.
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: This compound has a similar benzoyl group but differs in the presence of a piperidine ring instead of a piperazine ring .
The uniqueness of this compound lies in its specific combination of fluorine atoms and piperazine ring, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
